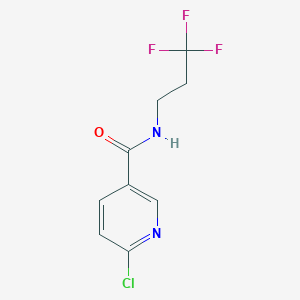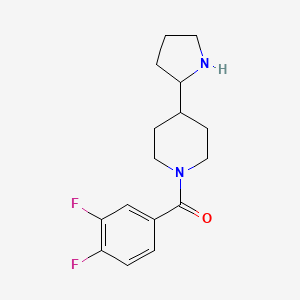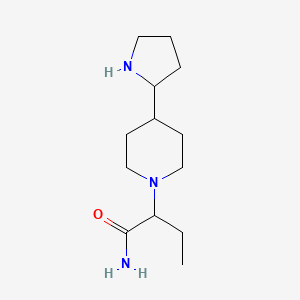
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C9H8ClF3N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 3,3,3-trifluoropropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- 6-chloro-N-(3,3,3-trifluoropropyl)pyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, 6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and stability, making it a valuable candidate for various applications in research and industry.
Propiedades
IUPAC Name |
6-chloro-N-(3,3,3-trifluoropropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-7-2-1-6(5-15-7)8(16)14-4-3-9(11,12)13/h1-2,5H,3-4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVXNRHNAORKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminoethyl)-1-[(3-hydroxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7569650.png)


![3-[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]propanoic acid](/img/structure/B7569667.png)
![3-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7569675.png)
![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![1-[1-(3,5-Dimethylpiperidin-1-yl)sulfonylpiperidin-2-yl]ethanamine](/img/structure/B7569686.png)
![[2-(1-Aminoethyl)piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7569688.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)

